Cas no 29938-63-4 (5-chloro-3-ethyl-1-methyl-1H-pyrazole)
5-chloro-3-ethyl-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-3-ethyl-1-methylpyrazole
- 5-chloro-3-ethyl-1-methyl-1H-pyrazole
- SCHEMBL26141836
- SY197420
- MFCD09749503
- DTXSID30476274
- 29938-63-4
- CS-0264868
- AKOS006328139
- G44747
- EN300-95027
- DTXCID30427084
- 963-205-2
-
- MDL: MFCD09749503
- Inchi: 1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3
- InChI Key: XZZMBFVRHGIIGW-UHFFFAOYSA-N
- SMILES: ClC1=CC(CC)=NN1C
Computed Properties
- Exact Mass: 144.0454260g/mol
- Monoisotopic Mass: 144.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 17.8Ų
5-chloro-3-ethyl-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373593-25mg |
5-chloro-3-ethyl-1-methyl-1H-pyrazole |
29938-63-4 | 25mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C373593-50mg |
5-chloro-3-ethyl-1-methyl-1H-pyrazole |
29938-63-4 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C373593-250mg |
5-chloro-3-ethyl-1-methyl-1H-pyrazole |
29938-63-4 | 250mg |
$ 365.00 | 2022-04-01 | ||
| Apollo Scientific | OR346604-1g |
5-Chloro-3-ethyl-1-methyl-1H-pyrazole |
29938-63-4 | 95+% | 1g |
£356.00 | 2023-04-16 | |
| Chemenu | CM466843-1g |
5-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE |
29938-63-4 | 95%+ | 1g |
$389 | 2022-06-11 | |
| abcr | AB475418-1 g |
5-Chloro-3-ethyl-1-methyl-1H-pyrazole |
29938-63-4 | 1g |
€461.70 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335538-50mg |
5-Chloro-3-ethyl-1-methyl-1h-pyrazole |
29938-63-4 | 98% | 50mg |
¥1900.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335538-100mg |
5-Chloro-3-ethyl-1-methyl-1h-pyrazole |
29938-63-4 | 98% | 100mg |
¥3088.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335538-250mg |
5-Chloro-3-ethyl-1-methyl-1h-pyrazole |
29938-63-4 | 98% | 250mg |
¥4737.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335538-500mg |
5-Chloro-3-ethyl-1-methyl-1h-pyrazole |
29938-63-4 | 98% | 500mg |
¥8255.00 | 2024-08-02 |
5-chloro-3-ethyl-1-methyl-1H-pyrazole Suppliers
5-chloro-3-ethyl-1-methyl-1H-pyrazole Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 5-chloro-3-ethyl-1-methyl-1H-pyrazole
5-Chloro-3-Ethyl-1-Methyl-1H-Pyrazole (CAS No. 29938-63-4)
The compound 5-chloro-3-ethyl-1-methyl-1H-pyrazole (CAS No. 29938-63-4) is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings consisting of two adjacent nitrogen atoms and three carbon atoms, making them highly versatile in various chemical applications. The specific structure of 5-chloro-3-ethyl-1-methyl-1H-pyrazole includes a chlorine atom at the 5-position, an ethyl group at the 3-position, and a methyl group at the 1-position, which contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 5-chloro derivatives in the field of agrochemicals, particularly as fungicides and herbicides. The presence of the chlorine atom at the 5-position enhances the compound's ability to interact with biological targets, making it a promising candidate for pest control applications. Researchers have also explored the use of pyrazole derivatives in medicinal chemistry, where they have shown potential as inhibitors of various enzymes and receptors involved in disease pathways.
The synthesis of 5-chloro-3-ethyl-1-methyl pyrazole involves a multi-step process that typically begins with the formation of a pyrazole ring through cyclization reactions. The introduction of substituents such as chlorine and ethyl groups is achieved through nucleophilic substitution or electrophilic substitution mechanisms, depending on the specific conditions employed. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.
In terms of applications, pyrazole-based compounds have found utility in materials science as well. For instance, 5-chloro pyrazoles have been investigated for their potential as precursors in the synthesis of advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). These materials exhibit unique electronic properties that make them suitable for applications in electronics and energy storage.
One of the most exciting developments in recent years has been the exploration of pyrazole derivatives in drug discovery. The ability to modify substituents on the pyrazole ring allows chemists to fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. For example, 5-chloro substituted pyrazoles have been studied for their anti-inflammatory and anticancer activities, with promising results in preclinical models.
From an environmental perspective, understanding the fate and behavior of pyrazole-based compounds in ecosystems is crucial for assessing their safety. Studies have shown that certain pyrazoles degrade relatively quickly under aerobic conditions, reducing their persistence in soil and water. However, further research is needed to evaluate their long-term impact on non-target organisms and ecosystems.
In conclusion, 5-chloro-3-Ethyl -1-Methyl -1H-Pyrazole (CAS No. 29938 -63 -4) represents a valuable compound with diverse applications across multiple industries. Its unique chemical structure enables it to serve as a building block for advanced materials, agrochemicals, and pharmaceuticals. As research continues to uncover new functionalities and applications for this compound, its role in modern chemistry is expected to grow significantly.
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